molecular formula C12H14O3 B155568 Ethyl 3-oxo-4-phenylbutanoate CAS No. 718-08-1

Ethyl 3-oxo-4-phenylbutanoate

Cat. No. B155568
CAS RN: 718-08-1
M. Wt: 206.24 g/mol
InChI Key: BOZNWXQZCYZCSH-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-phenylbutanoate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals. It is related to compounds that have been studied for their potential in producing chiral synthons for drugs such as atorvastatin, a cholesterol-lowering medication, and anti-hypertension drugs .

Synthesis Analysis

The synthesis of ethyl 3-oxo-4-phenylbutanoate and its derivatives has been explored through various chemical and enzymatic methods. For instance, the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate has been shown to produce ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity, which upon hydrolysis yields 2-hydroxy-4-phenylbutyric acid . Additionally, microbial reduction in an interface bioreactor has been used to convert ethyl 2-oxo-4-phenylbutanoate to ethyl (R)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess .

Molecular Structure Analysis

The molecular structure of ethyl 3-oxo-4-phenylbutanoate is characterized by the presence of an ester functional group, a ketone, and a phenyl ring. This structure is amenable to various chemical reactions, including decarbonylation and hydrogenation, which can be influenced by the reaction environment, as seen in the photochemical reaction of a related diphenyl compound in different solvents .

Chemical Reactions Analysis

Chemical reactions involving ethyl 3-oxo-4-phenylbutanoate often aim to produce chiral intermediates for pharmaceutical applications. Enzymatic synthesis has been employed to produce both enantiomers of ethyl 4-cyano-3-hydroxybutanoate and ethyl 2-hydroxy-4-phenylbutanoate with high yields and enantiomeric excess, demonstrating the versatility of biocatalysts in obtaining optically pure compounds . Moreover, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to its corresponding hydroxy derivative has been achieved using whole cells of various microorganisms, highlighting the potential of microbial biocatalysis in the production of optically active pharmaceutical intermediates 10.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-oxo-4-phenylbutanoate derivatives are influenced by their functional groups and molecular geometry. These properties are critical in determining the compound's reactivity and suitability for use in synthesis processes. For example, the presence of the ester group allows for reactions such as hydrolysis and reduction, while the ketone group can undergo various reductions to form alcohols or acids, as seen in the production of ethyl (R)-2-hydroxy-4-phenylbutanoate . The phenyl ring contributes to the compound's stability and can affect the overall reactivity of the molecule.

Scientific Research Applications

Bioreduction in Microorganisms

Ethyl 3-oxo-4-phenylbutanoate has been studied for its bioreduction by various microorganisms, particularly Saccharomyces cerevisiae. This process is significant for its high chemical yield and stereoselectivity, as demonstrated in the asymmetric bioreduction of ethyl 3-halo-2-oxo-4-phenylbutanoate. This research highlights the potential of microbial processes in producing high-purity chemical compounds (Milagre et al., 2006).

Reduction by NAD(P)H Models

Research also focuses on the reduction of ethyl 2-oxo-4-phenylbutanoate using NAD(P)H models. This reduction process facilitates the selective production of 2-oxo-4-arylbutanoates, further highlighting the versatility of ethyl 3-oxo-4-phenylbutanoate in chemical synthesis (Meijer & Pandit, 1985).

Interface Bioreactor for Drug Synthesis

Ethyl (R)-2-hydroxy-4-phenylbutanoate, a derivative of ethyl 3-oxo-4-phenylbutanoate, is a key intermediate for anti-hypertension drugs. Research on producing this compound in an interface bioreactor using specific yeast strains demonstrates its critical role in pharmaceutical synthesis (Oda et al., 1998).

Enantioselective Reduction by Different Microorganisms

Various microorganisms have been used for the enantioselective reduction of ethyl-2-oxo-4-phenyl-butanoate. The use of different yeasts and fungi, such as Saccharomyces cerevisiae and Dekera sp., demonstrates the compound's importance in producing chiral alcohols, essential in pharmaceutical chemistry (Lacerda et al., 2006).

Potential as PPARα Ligands

Research into the reduction of ethyl 2-(4-chlorophenoxy)-3-oxo-4-phenylbutanoate explores its potential in producing peroxisome proliferator-activated receptor alpha (PPARα) ligands. This research provides insight into the compound's application in developing drugs targeting metabolic disorders (Perrone et al., 2004).

Safety And Hazards

Ethyl 3-oxo-4-phenylbutanoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of water and get medical help if skin irritation occurs . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .

Future Directions

While specific future directions for Ethyl 3-oxo-4-phenylbutanoate are not mentioned in the search results, it is noted that studies on the discovery and properties of isolated OPBE reductases are of special interest to prompt the biocatalytic preparation of chiral ®-HPBE .

properties

IUPAC Name

ethyl 3-oxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZNWXQZCYZCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280147
Record name ethyl 3-oxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-4-phenylbutanoate

CAS RN

718-08-1
Record name 718-08-1
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Record name ethyl 3-oxo-4-phenylbutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-oxo-4-phenylbutanoate
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Synthesis routes and methods

Procedure details

To a solution of phenylacetyl chloride (1 mL, 7.56 mmol) was added dropwise a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (1.09 g, 7.56 mmol) and pyridine (1.3 mL) in CH2Cl2 (20 mL) at 0° C. The solution was stirred for 30 min at 0° C., then allowed to warm slowly to rt and stirred overnight. The reaction mixture was then washed with 10% aqueous HCl (2×10 mL). The organic layer was dried (MgSO4), filtered, and concentrated under reduced pressure. The crude residue was dissolved in EtOH (20 mL) and heated under reflux conditions for 4 h. The mixture was cooled to rt and then concentrated under reduced pressure. The resulting oil was purified by flash column chromatography (PE/EA=1/4) to afford the title compound (600 mg, 38%) as a yellow oil. [M+H] Calc'd for C12H14O3, 207. Found, 207.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
CW Buss, PL Coe, JC Tatlow - Journal of fluorine chemistry, 1986 - Elsevier
… (1) underwent a smooth Reformatsky-type reaction ethyl bromoacetate and zinc to give ethyl 3-oxo-4-phenylbutanoate previously prepared … (1) (6.0 g); (ii) ethyl 3-oxo-4-phenylbutanoate …
Number of citations: 12 www.sciencedirect.com
SM Wharry - 1981 - search.proquest.com
… for the dianions derived from phenylacetic acid, phenylmercaptoacetic acid, phenylsulfonylacetic acid, 2-indanone, diethyl 3-oxo-1,5-pentandioate, and ethyl 3-oxo-4-phenylbutanoate …
Number of citations: 2 search.proquest.com
JB Lambert, SM Wharry - Journal of the American Chemical …, 1982 - ACS Publications
… Thus for ethyl 3-oxo-4-phenylbutanoate, the sum of the upfield shifts is 690 ppm, and the sum of the charges is calculated to be -1.32, so that the unit charge shift is 520 ppm. In diethyl 3-…
Number of citations: 20 pubs.acs.org
M Jackman, M Klenk, B Fishburn… - Journal of the …, 1948 - ACS Publications
It has been shown that proper substitution at the six position in 2-thiouracil resulted in increased antithyroid activity. 1 Astwood showed that 2-thiohydantoin was half and 2-thioimidazole …
Number of citations: 45 pubs.acs.org
GH Kim, H Jeon, TP Khobragade, MD Patil… - Enzyme and microbial …, 2019 - Elsevier
… On the contrary, ethyl 3-oxo-4-phenylbutanoate (1d) showed the least conversion (10.7%). The conversion of all the other β-keto ester substrates to their corresponding β-amino acids …
Number of citations: 34 www.sciencedirect.com
S Kong, AU Malik, X Qian, M Shu… - Chinese Journal of Organic …, 2018 - sioc-journal.cn
… to 88%~92% when ethyl 3-oxo-4-phenylbutanoate and the derivatives were used as the … [57] But for ethyl 3-oxo-4phenylbutanoate and its derivatives, the π-π stack may not be easy …
Number of citations: 10 sioc-journal.cn
E Nizi, M Botta, F Corelli, F Manetti, F Messina… - Tetrahedron …, 1998 - academia.edu
… The latter was directly subjected to condensation with l~-keto esters, namely ethyl 3oxobutanoate (6a), ethyl 3-oxo-4-phenylbutanoate (6b) 4b, and dimethyl 3-oxoglutarate (6c), in …
Number of citations: 26 www.academia.edu
G Capozzi, S Roelens, S Talami - The Journal of Organic …, 1993 - ACS Publications
In the course of an investigation on macrocyclization reactions by catalyzed cyclooligomerization of lactones, 1 we had the need of preparing enantiopure¡ 8-monosub-stituted 8-…
Number of citations: 70 pubs.acs.org
G Kaur, M Devi, A Kumari, R Devi… - ChemistrySelect, 2018 - Wiley Online Library
… ethyl butyrylacetate was also underwent smooth reaction with 4-chlorobenzaldehyde and aniline which afforded 36% of the desired piperidine since ethyl 3-oxo-4-phenylbutanoate …
CW Zapf, M Goodman - The Journal of Organic Chemistry, 2003 - ACS Publications
… Exposure of the terminal guanidine to ethyl acetoacetate and ethyl-3-oxo-4-phenylbutanoate in refluxing methanol in the presence of sodium methoxide resulted in the formation and …
Number of citations: 24 pubs.acs.org

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